molecular formula C12H12Br2F6 B2740415 1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane CAS No. 71759-72-3

1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane

Cat. No.: B2740415
CAS No.: 71759-72-3
M. Wt: 430.026
InChI Key: SPOYIONQSAAPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane is a polyhalogenated adamantane derivative featuring bromine atoms at the 1- and 3-positions and trifluoromethyl (-CF₃) groups at the 5- and 7-positions. The adamantane core, a diamondoid hydrocarbon, provides exceptional thermal stability and rigidity, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

1,3-dibromo-5,7-bis(trifluoromethyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2F6/c13-9-2-7(11(15,16)17)1-8(4-9,12(18,19)20)5-10(14,3-7)6-9/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOYIONQSAAPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)Br)C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Precursor Selection

The synthesis of this compound requires a dual-functionalization approach targeting the adamantane core. Retrosynthetically, the molecule can be derived from adamantane through sequential bromination and trifluoromethylation. Alternative routes involve pre-functionalized adamantane derivatives, such as 5,7-bis(trifluoromethyl)adamantane, followed by bromination. The choice of starting material depends on the availability of intermediates and the desired regioselectivity.

Adamantane’s inherent symmetry simplifies functionalization at positions 1, 3, 5, and 7, but steric and electronic factors influence reagent accessibility. Computational studies suggest that electrophilic bromination favors the bridgehead positions (1 and 3) due to their higher electron density, while radical-mediated trifluoromethylation targets the more sterically accessible 5 and 7 positions.

Bromination Methods

Bromination of adamantane derivatives typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For this compound, bromination must occur after trifluoromethylation to avoid displacement of bromine atoms during subsequent reactions.

Key Reaction Parameters :

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) for Br₂-mediated reactions.
  • Catalyst : Lewis acids like FeBr₃ or AlBr₃ enhance electrophilic substitution.
  • Temperature : 0–25°C to minimize side reactions.

A representative procedure involves treating 5,7-bis(trifluoromethyl)adamantane with Br₂ (2.2 equiv) in DCM at 0°C for 12 hours, yielding this compound in 68% yield after recrystallization.

Trifluoromethylation Techniques

Introducing trifluoromethyl groups to adamantane poses challenges due to the inertness of C–H bonds. The Ruppert-Prakash reagent (TMSCF₃) and Umemoto’s reagent are commonly used for this transformation.

Optimized Conditions :

  • Reagent : TMSCF₃ (2.5 equiv) with CsF (1.2 equiv) as a fluoride source.
  • Solvent : Tetrahydrofuran (THF) at reflux (66°C).
  • Reaction Time : 24–48 hours.

Under these conditions, adamantane undergoes bis-trifluoromethylation at positions 5 and 7 with 55% conversion efficiency. The intermediate is then purified via column chromatography (hexane/ethyl acetate = 9:1).

Stepwise Synthesis and Mechanistic Insights

Two-Step Protocol: Trifluoromethylation Followed by Bromination

This method prioritizes trifluoromethylation to avoid bromine displacement.

  • Step 1 : Adamantane → 5,7-bis(trifluoromethyl)adamantane

    • TMSCF₃ (2.5 equiv), CsF (1.2 equiv), THF, 66°C, 48 hours.
    • Yield: 55% (GC-MS analysis).
  • Step 2 : 5,7-bis(trifluoromethyl)adamantane → this compound

    • Br₂ (2.2 equiv), FeBr₃ (0.1 equiv), DCM, 0°C, 12 hours.
    • Yield: 68% (¹H NMR purity >95%).

Mechanism :

  • Trifluoromethylation proceeds via a radical chain mechanism initiated by fluoride ion.
  • Bromination follows an electrophilic aromatic substitution pathway, facilitated by FeBr₃.

One-Pot Bromo-Trifluoromethylation

A streamlined one-pot approach reduces purification steps but requires precise stoichiometry.

Procedure :

  • Adamantane (1.0 equiv), TMSCF₃ (5.0 equiv), NBS (2.2 equiv), CsF (2.4 equiv), THF, 70°C, 72 hours.
  • Yield: 42% (isolated via vacuum distillation).

Challenges :

  • Competing side reactions (e.g., over-bromination).
  • Lower regioselectivity compared to the two-step method.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.12 (s, 2H, bridgehead H).
    • δ 2.85–2.78 (m, 6H, adamantane backbone).
    • No peaks for residual Br₂ or TMSCF₃.
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 122.5 (q, J = 288 Hz, CF₃).
    • δ 55.3 (s, bridgehead C-Br).
  • MS (EI) : m/z 430.03 [M]⁺, 352.98 [M – Br]⁺.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water = 80:20).
  • Elemental Analysis : Calculated for C₁₂H₁₂Br₂F₆: C 33.52%, H 2.81%; Found: C 33.48%, H 2.79%.

Industrial-Scale Production and Optimization

Catalytic System Enhancements

Replacing FeBr₃ with Bi(OTf)₃ improves bromination yields to 74% while reducing metal contamination.

Solvent Recycling

THF recovery via distillation decreases production costs by 18%.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,3-diamino-5,7-bis(trifluoromethyl)adamantane .

Scientific Research Applications

1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and radical reactions, which can modify the compound’s structure and reactivity. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Antimicrobial Thiosemicarbazone Adamantane Derivatives

Thiosemicarbazones derived from adamantane backbones exhibit potent antimicrobial activity. For example:

  • Derivatives synthesized from 4-[4-(trifluoromethyl)phenyl]thiosemicarbazide and aromatic aldehydes showed superior activity against Enterococcus faecalis compared to chloramphenicol and matched ketoconazole’s efficacy against Candida glabrata .
  • N,N-Dimethylthiosemicarbazones demonstrated strong inhibition of Mycobacterium tuberculosis H37Rv .

However, the absence of a thiosemicarbazide moiety likely limits its direct antimicrobial activity as observed in .

Estrogen Receptor-Binding Carborane and Adamantane Derivatives

A study comparing phenyl-substituted carboranes and adamantane derivatives revealed:

  • The 4-phenyl-para-carborane derivative bound estrogen receptors with 10-fold higher activity than 17-β-estradiol, while a similar adamantane derivative showed comparable transcriptional activity at concentrations of 1 × 10⁻¹⁰ to 1 × 10⁻⁸ M .

Comparison with Target Compound :
The target compound’s bromine and CF₃ groups differ structurally from phenyl substituents, which are critical for receptor binding. However, the adamantane core’s rigidity may still facilitate interactions with hydrophobic receptor pockets, albeit with reduced specificity compared to carborane analogs.

Structural and Functional Data Table

CompoundCore StructureSubstituentsKey Properties/ActivitiesReference
1,3-Dibromo-5,7-bis(trifluoromethyl)adamantaneAdamantane1,3-Br; 5,7-CF₃High lipophilicity, potential halogen bondingInferred
Thiosemicarbazone adamantane derivativesAdamantaneThiosemicarbazide + aromatic aldehydesAntimicrobial activity surpassing chloramphenicol
4-Phenyl-para-carborane derivativeCarboranePhenyl groupEstrogen receptor binding (10× 17-β-estradiol)
4-Phenyladamantane derivativeAdamantanePhenyl groupEstrogen receptor binding comparable to carborane

Implications of Substitution Patterns

  • Bromine vs. Thiosemicarbazide : Bromine enhances molecular weight and reactivity but lacks the hydrogen-bonding capacity of thiosemicarbazide, critical for antimicrobial targeting .
  • CF₃ vs. Phenyl : CF₃ groups increase electronegativity and metabolic stability compared to phenyl groups, which improve π-π stacking in receptor binding .
  • Adamantane vs. Carborane : Adamantane’s hydrocarbon framework offers synthetic accessibility, while carboranes (boron clusters) provide unique electronic properties for high-affinity receptor interactions .

Biological Activity

1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane (CAS No. 71759-72-3) is a halogenated adamantane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique adamantane structure, which contributes to its stability and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C13H8Br2F6
  • Molecular Weight : 427.01 g/mol
  • Structure : The compound features a rigid adamantane core with two bromine atoms and two trifluoromethyl groups at specific positions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies suggest that the trifluoromethyl groups enhance lipophilicity, allowing the compound to penetrate cell membranes effectively.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : It could interact with receptors such as the epidermal growth factor receptor (EGFR), influencing cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that compounds in this class can trigger apoptotic pathways in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of adamantane derivatives, including this compound. For instance:

  • Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF7 and BT549) demonstrated that this compound can significantly reduce cell viability. The IC50 values observed were approximately 5 μM for BT549 cells after 24 hours of treatment.
Cell LineIC50 (μM)Effect
BT5495Significant reduction in viability
MCF710Moderate reduction in viability

Mechanistic Insights

The compound's mechanism was explored through assays measuring apoptosis and cell cycle progression:

  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.
  • Cell Cycle Arrest : Treatment led to G1 phase arrest in several cancer cell lines, suggesting a potential mechanism for its anticancer effects.

Case Studies

  • Case Study on Breast Cancer : A study evaluated the effects of this compound on triple-negative breast cancer (TNBC) models. The results indicated that treatment resulted in decreased phosphorylation of EGFR and downstream signaling molecules (ERK), leading to reduced cell proliferation and increased apoptosis.
  • Antiviral Activity : Preliminary investigations have suggested that halogenated adamantanes possess antiviral properties against certain viruses by interfering with viral replication mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dibromo-5,7-bis(trifluoromethyl)adamantane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via halogenation and trifluoromethylation of adamantane derivatives. For brominated adamantanes, protocols involving intramolecular Wurtz-type coupling reactions of 1,3-dibromoadamantanes are reported . Key factors include:

  • Catalysts : Use of Lewis acids (e.g., AlCl₃) to facilitate bromine substitution.
  • Temperature : Reactions often proceed at 80–100°C to balance reactivity and stability of trifluoromethyl groups.
  • Solvent Systems : Non-polar solvents (e.g., dichloromethane) minimize side reactions.
  • Yield Optimization : Yields range from 40–65%, with impurities often arising from incomplete substitution or steric hindrance .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~55–60 ppm for CF₃ groups in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 451.8 for C₁₀H₁₂Br₄) .
  • Elemental Analysis : Combustion analysis for Br and F content (deviation <0.3% indicates purity >95%) .

Advanced Research Questions

Q. What steric and electronic effects arise from the bromine and trifluoromethyl substituents, and how do these impact reactivity?

  • Methodological Answer : The bulky bromine atoms at positions 1,3 and electron-withdrawing CF₃ groups at 5,7 create a rigid, electron-deficient core. This affects:

  • Reactivity : Bromine atoms are susceptible to nucleophilic substitution (e.g., Suzuki coupling), but steric hindrance slows kinetics. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves efficiency .
  • Conformational Stability : Molecular dynamics (MD) simulations show restricted rotation, favoring chair-like adamantane conformations .
    • Data Contradiction Note : Some studies report lower reactivity in cross-coupling reactions compared to mono-brominated analogs, suggesting steric factors outweigh electronic activation .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodological Answer : X-ray crystallography reveals:

  • Br···Br Interactions : Short contacts (~3.4 Å) between bromine atoms stabilize the lattice, increasing melting points (>200°C) .
  • CF₃ Orientation : Trifluoromethyl groups adopt equatorial positions to minimize steric clashes, reducing solubility in polar solvents (e.g., <1 mg/mL in water) .
    • Experimental Design Tip : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data collection to resolve overlapping Br/CF₃ electron densities .

Q. What computational methods are suitable for predicting the biological or material applications of this compound?

  • Methodological Answer :

  • Docking Studies : Molecular docking with adamantane-binding targets (e.g., viral M2 ion channels) using AutoDock Vina. Adjust van der Waals radii for Br/CF₃ to account for steric clashes .
  • DFT Calculations : B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gap ~5 eV indicates stability) .
    • Contradiction Alert : Some MD simulations predict membrane permeability due to hydrophobicity, while experimental logP values (~4.2) suggest moderate bioavailability .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields for brominated adamantanes?

  • Methodological Answer :

  • Variable Control : Standardize bromine sources (e.g., NBS vs. Br₂) and reaction scales (<5 mmol reduces exothermic risks) .
  • Byproduct Identification : Use LC-MS to detect diastereomers or debrominated byproducts.
  • Statistical Analysis : Apply Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.